2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-(6-methylb enzothiazol-2-yl)phenyl]acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide is a complex organic compound that features a combination of triazole, thiazole, and benzothiazole moieties. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole and benzothiazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate phenyl derivatives. The benzothiazole ring is often synthesized via a condensation reaction between 2-aminothiophenol and substituted benzaldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide involves its interaction with various molecular targets and pathways. The triazole and benzothiazole moieties are known to bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An antineoplastic drug with a similar heterocyclic structure.
Uniqueness
What sets 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide apart is its unique combination of triazole, thiazole, and benzothiazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C27H26N6O2S2 |
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Molecular Weight |
530.7 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C27H26N6O2S2/c1-16(2)35-21-6-4-5-19(14-21)25-31-32-27(33(25)28)36-15-24(34)29-20-10-8-18(9-11-20)26-30-22-12-7-17(3)13-23(22)37-26/h4-14,16H,15,28H2,1-3H3,(H,29,34) |
InChI Key |
NLTOWGVKGALETF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4N)C5=CC(=CC=C5)OC(C)C |
Origin of Product |
United States |
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